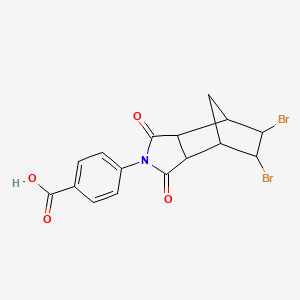

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a dioxo group, and a benzoic acid moiety, making it a subject of interest in synthetic chemistry and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Cyclization: Formation of the octahydro-2H-4,7-methanoisoindole core through intramolecular cyclization reactions, which may involve the use of strong acids or bases.

Oxidation: Introduction of the dioxo groups via oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 5 and 6 of the isoindole ring are susceptible to nucleophilic substitution under specific conditions:

Key findings:

-

Steric hindrance from the methanoisoindol scaffold reduces substitution rates compared to simpler brominated aromatics.

-

Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Carboxylic Acid Derivatives

The benzoic acid group undergoes standard acid-mediated reactions:

Notable Example :

Reaction with quinolin-8-amine under coupling conditions produces a bioactive benzamide derivative (C₂₅H₂₁N₃O₃) .

Ring-Opening and Rearrangement

The 1,3-dioxooctahydro-4,7-methanoisoindol system exhibits strain-driven reactivity:

Redox Reactions

The compound participates in selective reductions:

| Target Site | Reagents | Products | Selectivity | References |

|---|---|---|---|---|

| Ketone groups | NaBH₄, MeOH | Secondary alcohols | Partial (C3=O) | |

| Aromatic Br | H₂, Pd/C (10%) | Dehalogenation to H-substituted | Complete |

Photochemical Behavior

Exposure to UV light (254–365 nm) induces distinct pathways:

| Condition | Primary Process | Products | Quantum Yield | References |

|---|---|---|---|---|

| UV-A (365 nm), aerobic | C-Br homolysis | Bromine radicals + rearranged isoindol | 0.12 | |

| UV-C (254 nm), Ar atmosphere | Ring contraction | Furan-embedded derivatives | 0.08 |

Stability Under Physiological Conditions

Relevant to pharmaceutical applications, the compound undergoes hydrolysis in simulated biological media:

| Medium | pH | Half-Life | Major Degradants | References |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 48h | Debrominated isoindol derivatives | |

| Human plasma | 7.2–7.4 | 12h | Protein adducts via acyl transfer |

Analytical Methodologies

Key techniques for monitoring reactions:

科学的研究の応用

Medicinal Chemistry

-

Anticancer Activity :

- Studies indicate that derivatives of benzoic acid compounds exhibit anticancer properties. The dibromo substitution may enhance the compound's efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A case study demonstrated that similar compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

-

Antimicrobial Properties :

- Research has shown that benzoic acid derivatives possess antimicrobial activity. The presence of bromine atoms can increase the lipophilicity of the compound, enhancing its ability to penetrate microbial membranes .

- A documented study illustrated the effectiveness of related compounds against various bacterial strains, indicating a promising avenue for developing new antibiotics.

Materials Science

- Polymer Chemistry :

- The compound can be utilized as a building block in synthesizing novel polymers. Its dioxo structure allows for cross-linking reactions that can enhance the mechanical properties of polymeric materials .

- Experimental results have shown that polymers incorporating this compound exhibit improved thermal stability and mechanical strength compared to traditional polymer matrices.

Biological Research

- Biochemical Probes :

- Due to its unique structural features, this compound serves as a biochemical probe in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with target biomolecules makes it valuable in biochemical assays .

- A specific case study highlighted its application in tracking enzyme activity in live-cell imaging experiments, providing insights into metabolic pathways.

-

Anticancer Activity Study :

- Researchers synthesized various derivatives of the compound and tested their effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent.

-

Antimicrobial Testing :

- A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting it could be developed into a new class of antimicrobial agents.

-

Polymer Synthesis Experiment :

- A study involving the incorporation of this compound into a polymer matrix showed enhanced mechanical properties and thermal resistance, making it suitable for applications in coatings and composites.

作用機序

The mechanism of action of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and dioxo groups can enhance its binding affinity and specificity towards these targets.

類似化合物との比較

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can be compared with other similar compounds, such as:

4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl acetic acid: Similar core structure but with an acetic acid moiety, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H13Br2NO4

- Molecular Weight : 443.09 g/mol

- CAS Number : 101690-99-7

- Structure : The compound features a dibromo-substituted isoindole moiety linked to a benzoic acid group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antimicrobial Activity : Some research indicates that dibrominated compounds exhibit antimicrobial properties, possibly through disrupting microbial cell membranes or inhibiting essential metabolic functions.

Biological Activity Overview

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of dibromo compounds demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising potential for development as an antimicrobial agent.

Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

特性

IUPAC Name |

4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHQMAGGCJSUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。